molecular formula C9H17N3O4 B2667298 Azido-PEG3-aldehyde CAS No. 1807530-10-4

Azido-PEG3-aldehyde

Cat. No. B2667298
M. Wt: 231.252
InChI Key: NYVGWHGMRDHPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-aldehyde is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

Azido-PEG3-aldehyde can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular weight of Azido-PEG3-aldehyde is 231.25 . The molecular formula is C9H17N3O4 .


Chemical Reactions Analysis

Azido-PEG3-aldehyde can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG3-aldehyde has a molecular weight of 231.25 . The molecular formula is C9H17N3O4 .

Scientific Research Applications

Cell Adhesion, Migration, and Shape Change

Azido-[polylysine-g-PEG] has been employed to create substrates for dynamically controlling cell adhesion. By adding a functional peptide to the culture medium, this method can trigger cell adhesion rapidly, enabling applications in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

Site-Specific PEGylation of Proteins

Azido groups have been used in PEGylation, specifically for the site-specific incorporation of para-azidophenylalanine into proteins in yeast. This methodology is significant for the selective generation of PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Synthesis of Azido-Terminated Heterobifunctional PEGs

New azido-terminated heterobifunctional PEG derivatives have been synthesized efficiently. These derivatives are used for 'click' conjugation, demonstrating their potential for various applications, such as drug delivery (Hiki & Kataoka, 2007).

Microwave-Assisted Drug Conjugation

Azido polymers have been developed for postfunctionalization with alkynyl compounds via click chemistry, showing potential use in drug delivery. This includes the conjugation of anticancer drugs and fluorescent dyes, demonstrating the versatility of azido-PEG derivatives in medical applications (Hu et al., 2013).

Ligand Density Quantification on Quantum Dots

Azido- or aldehyde-functional groups have been used to quantify ligand density on quantum dots. This method involves bio-orthogonal coupling techniques and has applications in in vivo imaging and delivery (Zhan et al., 2016).

Intracellular Delivery

Azido PEG-lactide monomers have been used to create a biodegradable delivery scaffold, demonstrating enhanced cellular uptake and potential for targeted delivery (Borchmann et al., 2015).

Polymer-Based Drug Delivery

Polymers containing azido groups have been employed in the development of nanoparticles for antiviral drug delivery, showing improvement in cellular internalization and potential in HIV/AIDS therapy (Joshy et al., 2017).

Click Chemistry for Molecular Engineering

Click chemistry involving azido PEG derivatives has been used for molecular engineering, such as enhancing the functionality of molecular probes. This demonstrates the utility of azido-PEG3-aldehyde in chemical modifications to improve solubility and selectivity (Li et al., 2014).

Safety And Hazards

Azido-PEG3-aldehyde is a laboratory chemical and is not for therapeutic use . It should be handled with care to avoid skin and eye irritation .

Future Directions

Azido-PEG3-aldehyde is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . It enables Click Chemistry with an alkyne to yield a stable triazole linkage . This makes it a promising tool for future research and development in bioconjugation, labeling, and chemical modification .

properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVGWHGMRDHPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-aldehyde

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